Ethyl 2-Amino-4-fluorobenzoate

Description

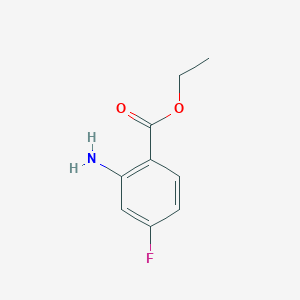

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJQWSLMOCZLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557773 | |

| Record name | Ethyl 2-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117324-05-7 | |

| Record name | Ethyl 2-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Synthesis, Applications, and Core Principles for Drug Development Professionals

This compound (CAS Number: 117324-05-7 ) is a specialized aromatic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] It belongs to the class of aminobenzoates, which are foundational scaffolds in drug discovery.[3] The strategic incorporation of a fluorine atom at the 4-position of the benzene ring, combined with the reactive amino and ethyl ester functionalities, makes this molecule a highly valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).

The presence of fluorine in a drug candidate can profoundly and often beneficially alter its physicochemical and pharmacological properties.[4][5] These modifications can include enhanced metabolic stability (by blocking sites of oxidative metabolism), increased binding affinity to target proteins, and improved membrane permeability, all of which are critical determinants of a drug's overall efficacy and pharmacokinetic profile.[4][6] This guide provides a comprehensive overview of this compound, detailing its properties, a validated synthesis protocol, its applications in drug discovery, and essential safety protocols, designed for researchers and scientists engaged in the development of novel therapeutics.

Physicochemical and Structural Data

A thorough understanding of a compound's properties is fundamental to its application in synthesis and research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 117324-05-7 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][7] |

| Molecular Weight | 183.18 g/mol | [2][7] |

| Boiling Point | 271.2°C | [2] |

| Appearance | Solid | [8] |

| Storage Conditions | 2-8°C, under inert gas | [2][9] |

| Polar Surface Area | 52.3 Ų | [7] |

| InChI Key | OTJQWSLMOCZLGQ-UHFFFAOYSA-N | [7] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-Amino-4-fluorobenzoic acid. The following protocol is a robust and widely applicable method, adapted from standard esterification procedures for similar aminobenzoates.[10][11]

Principle of the Method (Causality)

The core of this synthesis is a Fischer esterification reaction. This acid-catalyzed reaction involves the protonation of the carboxylic acid group, which increases its electrophilicity, making it susceptible to nucleophilic attack by the ethanol. A strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride, is essential to drive the equilibrium towards the formation of the ester. The reaction is typically performed under reflux to increase the reaction rate. An excess of the alcohol (ethanol) is often used to further shift the equilibrium to the product side, in accordance with Le Châtelier's principle.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-4-fluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath to 0°C. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or saturate the solution with dry hydrogen chloride (HCl) gas.[11] The use of a strong acid is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling the mixture to room temperature, reduce the volume of ethanol using a rotary evaporator.

-

Neutralization: Carefully pour the concentrated reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the ester product while being immiscible with water.

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active drug itself but rather a high-value intermediate. Its utility stems from the three distinct chemical handles it possesses: the nucleophilic amino group, the electrophilic ester carbonyl, and the fluorinated aromatic ring, which can participate in various coupling reactions.

Role as a Versatile Chemical Scaffold

This compound is a key starting material for creating more complex molecules with targeted pharmacological activities.[6] It is particularly employed in the synthesis of:

-

Central Nervous System (CNS) Agents: It serves as a precursor for fluorinated benzodiazepines and other psychoactive compounds.[2]

-

Anti-inflammatory Drugs and Anesthetics: The aminobenzoate core is a common feature in local anesthetics and can be readily derivatized to produce novel anti-inflammatory agents.[2][6]

-

Enzyme Inhibitors: The structural motifs derived from this intermediate are being investigated for their role in inhibiting specific enzymes involved in disease progression, including in oncology.[4]

The diagram below illustrates the logical relationship of how this compound acts as a central scaffold for derivatization in a drug discovery program.

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[12][13][14][15][16]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered hazardous. Always consult the most current SDS before use.

| Hazard Statements (GHS) | Precautionary Statements (GHS) |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12] |

| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection/face protection.[12] |

| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water.[12] |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[15]

-

Respiratory Protection: Use a NIOSH-approved respirator or work in a certified laboratory fume hood to avoid inhalation.[15]

Handling and Storage

-

Handling: Handle in a well-ventilated place or a fume hood to avoid the formation of dust and aerosols.[12][14] Keep away from ignition sources, strong acids, strong bases, and oxidizing agents.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Recommended storage is at 2-8°C to ensure long-term stability.[2]

Conclusion

This compound is a strategically important building block in modern drug discovery. Its unique combination of a fluorinated aromatic ring and reactive functional groups provides medicinal chemists with a powerful tool for designing novel therapeutic agents with potentially enhanced pharmacological profiles. A clear understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in advancing the drug development pipeline.

References

- AbacipharmTech.

- PrepChem.com.

- PubChem.

- MySkinRecipes.

- PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. [Link]

- PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

- PrepChem.com.

- PubChem.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-amino-2-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 9. Ethyl 3-amino-4-fluorobenzoate | 455-75-4 [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

Ethyl 2-Amino-4-fluorobenzoate molecular weight

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring an ethyl ester, an aniline-like amino group, and a strategically placed fluorine atom, makes it a versatile building block for synthesizing complex therapeutic agents. The presence of fluorine is particularly noteworthy, as it can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of this compound, beginning with its core molecular properties and molecular weight, and extending to synthetic methodologies, analytical characterization, and its pivotal role as a precursor in drug discovery, particularly for central nervous system (CNS) agents.[1]

Core Molecular Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physicochemical properties. The molecular weight of a compound is a critical parameter, directly impacting reaction stoichiometry, analytical interpretation, and formulation.

The molecular formula for this compound is C₉H₁₀FNO₂.[2][3] Based on this, the computed molecular weight is 183.18 g/mol .[2][3] This value is essential for all quantitative work, from weighing reagents for a synthesis to interpreting mass spectrometry data. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 183.18 g/mol | [2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |

| CAS Number | 117324-05-7 | [3][4] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 271.2°C | [2] |

| Topological Polar Surface Area | 52.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Storage Temperature | 2-8°C | [2] |

The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a prevalent and highly successful strategy in modern drug discovery.[5] The fluorine atom in this compound is not merely a structural component; it is a functional feature that imparts advantageous properties to downstream molecules.

-

Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond can block these sites of metabolism, increasing the molecule's half-life and bioavailability.

-

Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of the aromatic ring and participate in favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a target protein's binding pocket, potentially enhancing potency and selectivity.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for CNS-targeting drugs.

These effects explain why this scaffold is frequently employed in the synthesis of fluorinated benzodiazepines and other CNS agents, where enhanced metabolic stability and receptor binding are paramount.[1]

Synthesis and Mechanistic Insights

This compound is most commonly synthesized from its corresponding carboxylic acid, 2-amino-4-fluorobenzoic acid, via an acid-catalyzed esterification known as the Fischer-Speier esterification.[6][7] This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8]

Mechanism of Fischer Esterification:

The mechanism proceeds through several equilibrium steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol (ethanol) to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

The workflow for this synthesis is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization & Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any protocol. While experimental spectra are determined empirically, the expected spectroscopic fingerprint can be predicted with high accuracy based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | ~1.3 ppm (t, 3H): Triplet for the ethyl -CH₃ group. ~4.3 ppm (q, 2H): Quartet for the ethyl -CH₂- group. ~4.5-5.5 ppm (br s, 2H): Broad singlet for the -NH₂ protons. ~6.3-6.5 ppm (m, 2H): Multiplets for aromatic protons ortho and para to the -NH₂ group. ~7.8 ppm (dd, 1H): Doublet of doublets for the aromatic proton ortho to the ester group, showing coupling to both the adjacent proton and the fluorine atom. |

| ¹³C NMR | ~14 ppm: Ethyl -CH₃ carbon. ~60 ppm: Ethyl -O-CH₂- carbon. ~100-115 ppm: Aromatic C-H carbons, influenced by the electron-donating -NH₂ group and showing C-F coupling. ~150-165 ppm: Aromatic carbons directly bonded to -NH₂ and -F (quaternary). ~167 ppm: Ester carbonyl carbon (-C=O). |

| FT-IR | ~3300-3500 cm⁻¹: Two sharp peaks for the N-H stretches of the primary amine. ~1680-1710 cm⁻¹: Strong peak for the C=O stretch of the ester. ~1250 cm⁻¹: Strong peak for the C-O stretch of the ester. ~1100-1200 cm⁻¹: Peak for the C-F stretch. |

| Mass Spec (EI) | m/z 183: Molecular ion (M⁺). m/z 138: Fragment from loss of the ethoxy group (-OC₂H₅). |

Causality: In the ¹H NMR, the electron-donating amino group (-NH₂) shields the ortho and para protons, shifting them upfield (lower ppm), while the electron-withdrawing ester group deshields its ortho proton, shifting it downfield. The fluorine atom will introduce additional splitting (H-F coupling) on adjacent protons, a key validation feature.

Applications in Drug Discovery & Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.[1] Its bifunctional nature (amine and ester) allows for sequential and regioselective reactions to build molecular complexity.

It is a documented precursor for:

-

Benzodiazepine Analogs: The core structure is ideal for constructing the diazepine ring system used in anxiolytics and anticonvulsants.[1]

-

Anti-inflammatory Agents: The anthranilate scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Local Anesthetics: Derivatives of aminobenzoic acids are a well-known class of local anesthetics.[1]

The diagram below illustrates its role as a foundational scaffold.

Caption: Role of this compound as a versatile chemical scaffold.

Experimental Protocols

The following protocols are provided as a guide for laboratory practice. Researchers should always conduct their own risk assessment before beginning any new procedure.

Protocol 1: Generalized Synthesis via Fischer Esterification

This protocol is based on standard Fischer esterification procedures for aminobenzoic acids.[8][9]

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).

-

Add absolute ethanol (100 mL). The ethanol serves as both the reactant and the solvent.

-

Stir the suspension to ensure mixing.

-

-

Catalyst Addition:

-

In a fume hood, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) to the stirring suspension. An exotherm may be observed.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

-

Workup and Neutralization:

-

Cool the reaction mixture to room temperature, then chill in an ice bath.

-

Slowly pour the cooled mixture into a beaker containing 200 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution (foaming) will occur.

-

Stir until foaming ceases and the solution is basic (confirm with pH paper).

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Protocol 2: Spectroscopic Validation (NMR)

-

Sample Preparation:

-

Dissolve approximately 10-15 mg of the purified, dried product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

(Optional but recommended) Acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.

-

-

Analysis:

-

Process the spectra and compare the observed chemical shifts, integrations, and coupling constants to the predicted values in Table 2 to confirm the structure of this compound.

-

Safety, Handling, and Storage

Proper safety and handling procedures are essential when working with any chemical reagent. While specific toxicity data for this compound is limited, data for related aminobenzoates suggests it should be handled with care.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[2]

-

Hazards: Based on analogous compounds, potential hazards include skin irritation and serious eye irritation.[11] In case of contact, flush the affected area with copious amounts of water and seek medical advice.

References

- MySkinRecipes.

- Guidechem.

- MySkinRecipes.

- Benchchem.

- Fisher Scientific.

- Wikipedia.

- PubChem.

- OperaChem.

- Organic Chemistry Portal.

- AbacipharmTech.

- PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Structure, Synthesis, and Applications

Abstract

Ethyl 2-Amino-4-fluorobenzoate is a key fluorinated anthranilate derivative that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an ethyl ester, an aromatic amine, and a fluorine substituent, provides a versatile scaffold for the construction of complex, biologically active molecules. This guide offers a comprehensive examination of its core structural features, physicochemical properties, spectroscopic signature, and established synthetic protocols. Furthermore, it delves into the causality behind its reactivity and highlights its pivotal role as a building block in the development of modern pharmaceuticals, underpinned by authoritative references and field-proven insights.

Core Molecular Structure and Physicochemical Identity

This compound is an aromatic organic compound. The structure is characterized by a benzene ring substituted with three functional groups: an amino group (-NH₂), a fluorine atom (-F), and an ethyl ester group (-COOCH₂CH₃). The substitution pattern, with the amino and ester groups in an ortho relationship and the fluorine atom para to the amino group, is critical to its chemical reactivity and utility.

The presence of the electron-withdrawing fluorine atom significantly influences the electronic properties of the benzene ring and the basicity of the amino group. This modulation is a key reason for its use in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API)[1].

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 117324-05-7[2][3] |

| Molecular Formula | C₉H₁₀FNO₂[2][3][4] |

| Molecular Weight | 183.18 g/mol [2][4] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)F)N[2] |

| InChI Key | OTJQWSLMOCZLGQ-UHFFFAOYSA-N[2][3] |

| Synonyms | 2-Amino-4-fluoro-benzoic Acid Ethyl Ester, Ethyl 4-fluoroanthranilate[2] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 271.2°C (Predicted) | [4] |

| Polar Surface Area | 52.3 Ų | [2] |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Structural Representation

Caption: 2D structure of this compound.

Spectroscopic Profile: A Structural Verification System

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics, which serve as a self-validating system for experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the ethyl group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ethyl group will present as a characteristic triplet (for the -CH₃) and quartet (for the -O-CH₂-). The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The fluorine substitution will cause C-F coupling, resulting in splitting of the signals for carbon atoms C3, C4, and C5.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ will indicate the presence of the ester carbonyl group.

-

C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-F bond.

-

C-O Stretching: Absorptions corresponding to the ester C-O bonds will be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 183.07, corresponding to the molecular weight of the compound (C₉H₁₀FNO₂)[2][5].

-

Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group, leading to characteristic fragment ions.

Caption: Logical workflow for spectroscopic verification.

Synthesis and Chemical Reactivity

The synthesis of fluorinated anthranilates often requires strategic protection and functional group transformations. A common laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid.

Reference Synthetic Protocol: Esterification of 2-Amino-4-fluorobenzoic Acid

This protocol is based on the principle of Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst.

Materials:

-

Anhydrous Ethanol (Ethyl Alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄) or Boron trifluoride etherate[11]

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: A solution of 2-Amino-4-fluorobenzoic acid is prepared in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution. The choice of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the ethanol.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (e.g., 22 hours as per a similar synthesis)[11]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

Neutralization: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. This step is critical to prevent product degradation and to facilitate separation.

-

Extraction & Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude product is purified, typically by recrystallization from a suitable solvent system like ethanol-hexane, to yield pure this compound[11].

Caption: Fischer esterification workflow for synthesis.

Applications in Pharmaceutical Research and Development

This compound is a valuable intermediate primarily because its functional groups allow for straightforward derivatization. It serves as a foundational scaffold for building more complex molecules with desired pharmacological properties.

-

Scaffold for Heterocyclic Synthesis: The ortho-amino ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are prevalent in many CNS-active drugs[4][12].

-

Amide Bond Formation: The amino group can be readily acylated to form amides, a common linkage in drug molecules.

-

Diazotization Reactions: The aromatic amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring.

-

Enhancing Pharmacokinetic Properties: The incorporation of the fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability and membrane permeability[1][13]. Fluorine-containing amino acids and their derivatives are increasingly prominent in new drugs[14].

This intermediate is used in the synthesis of anti-inflammatory compounds, local anesthetics, and other bioactive molecules[4].

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

Based on GHS classifications for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation[15][16].

| Hazard Type | GHS Classification |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity | Category 3 (Respiratory irritation) |

Recommended Precautionary Measures

| Precaution Type | P-Statement Code | Description |

| Prevention | P261, P264, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection[15][17]. |

| Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15][17]. |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up[15][17]. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust or aerosols are generated.

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is often at 2-8°C[4][16].

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the strategic placement of its fluorine atom provide medicinal chemists with a reliable and versatile building block. A thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for its effective and safe utilization in the synthesis of the next generation of therapeutic agents. This guide provides the foundational, technically-grounded knowledge required by researchers to leverage this important intermediate to its full potential.

References

- Synthesis of ethyl 4-amino-2-fluorobenzo

- This compound | C9H10FNO2 | CID 14233600.

- Ethyl 2-amino-4-fluorobenzo

- CAS No : 446-32-2 | Product Name : 2-Amino-4-fluorobenzoic acid.

- 446-32-2 | 2-Amino-4-fluorobenzoic acid. Alachem Co., Ltd. [Link]

- Ethyl 2-amino-4-fluorobenzo

- Ethyl 2-amino-4-fluorobenzo

- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. [Link]

- Ethyl 4-amino-2-fluorobenzo

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound [myskinrecipes.com]

- 5. PubChemLite - Ethyl 4-amino-2-fluorobenzoate (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. 2-氨基-4-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 446-32-2 | 2-Amino-4-fluorobenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 10. arctomsci.com [arctomsci.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound [myskinrecipes.com]

- 13. nbinno.com [nbinno.com]

- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. ETHYL 4-AMINO-2-FLUOROBENZOATE | 73792-06-0 [amp.chemicalbook.com]

- 17. echemi.com [echemi.com]

Ethyl 2-Amino-4-fluorobenzoate chemical properties

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate (CAS: 117324-05-7) for Advanced Research and Development

Executive Summary

This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of anthranilic acid, it serves as a crucial and versatile building block in the synthesis of complex bioactive molecules. The strategic placement of the fluorine atom, amino group, and ethyl ester functionality provides medicinal chemists with a scaffold that can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The incorporation of fluorine, in particular, is a well-established strategy for enhancing metabolic stability, receptor binding affinity, and bioavailability.[1][2] This guide offers a comprehensive technical overview of its chemical properties, a predictive spectroscopic profile, a representative synthesis protocol, and its applications in drug discovery, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and an ethyl carboxylate group at position 1. Its formal IUPAC name is this compound.[3]

Caption: Chemical structure of this compound.

Key Identifiers

All quantitative and identifying data for the compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 117324-05-7 | [1][3][4] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][3] |

| Molecular Weight | 183.18 g/mol | [1][3] |

| InChIKey | OTJQWSLMOCZLGQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)F)N | [3] |

| Synonyms | Benzoic acid, 2-amino-4-fluoro-, ethyl ester; Ethyl 4-fluoroanthranilate | [3] |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Boiling Point | 271.2°C | [1] |

| Appearance | White to off-white solid (inferred from isomers) | [5] |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and ethyl acetate; low solubility in water (inferred from related compounds). | [6][7] |

| Storage | 2-8°C | [1] |

Spectroscopic Profile: A Predictive Analysis

While specific spectral data is not publicly indexed, the structure of this compound allows for a robust prediction of its spectroscopic features. This analysis is fundamental for reaction monitoring and quality control.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.0-8.0 ppm). Due to the fluorine and amine substituents, they will exhibit complex splitting patterns (doublets and triplets of doublets) arising from both H-H and H-F coupling.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ group is expected, typically between 3.5 and 5.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

Ethyl Ester Protons (5H): The ethyl group will present as a quartet (~4.1-4.4 ppm, 2H, -OCH₂-) and a triplet (~1.2-1.5 ppm, 3H, -CH₃). The quartet is due to coupling with the adjacent methyl group, and the triplet is due to coupling with the methylene group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, in the range of 165-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (100-160 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant, which is a key diagnostic feature.

-

Ethyl Carbons (2C): The methylene carbon (-OCH₂-) will appear around 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-16 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: The primary amine will show two characteristic medium-to-sharp absorption bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1730 cm⁻¹.

-

C-F Stretching: A strong absorption band in the fingerprint region, typically between 1200-1300 cm⁻¹, will indicate the presence of the C-F bond.

Mass Spectrometry

-

Molecular Ion Peak (M+): The parent molecular ion peak would be observed at an m/z of 183.

-

Key Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 138, and the loss of an ethyl radical (-C₂H₅, m/z 29) to give a fragment at m/z 154.

Synthesis and Reactivity

Representative Synthesis Protocol

This compound is typically synthesized via the esterification of its parent carboxylic acid, 2-Amino-4-fluorobenzoic acid. Fischer esterification is a standard and reliable method for this transformation.

Objective: To synthesize this compound from 2-Amino-4-fluorobenzoic acid.

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 2-Amino-4-fluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the acid's molar equivalent) to the stirring suspension. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. This neutralizes the acidic catalyst and unreacted starting material.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The Fluorinated Anthranilate Scaffold

This compound is a valuable synthetic intermediate primarily because it provides a fluorinated anthranilate scaffold.[1] This structural motif is present in numerous classes of therapeutic agents. The amine and ester groups serve as convenient handles for further chemical elaboration, allowing for the construction of more complex molecular architectures such as fluorinated benzodiazepines and other agents targeting the central nervous system.[1][2]

Impact of Fluorine on Pharmacokinetics

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and this compound is a direct enabler of that strategy. The C-F bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to:

-

Enhanced Metabolic Stability: Reduced susceptibility to enzymatic degradation, increasing the drug's half-life.[1][2]

-

Improved Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[1][2][8]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, improving absorption and distribution.[8]

Therapeutic Areas of Interest

Derivatives of fluorinated aminobenzoic acids are explored in a wide range of therapeutic areas. While specific applications for this compound are proprietary, the broader class of related compounds is used in the development of anti-inflammatory drugs, analgesics, and agents for oncology and cardiovascular disorders.[9]

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for CAS number 117324-05-7 before handling.

Hazard Classification

Based on isomers like ethyl 4-amino-2-fluorobenzoate, this compound may be classified as harmful. Potential hazards include:

The GHS pictogram would likely be GHS07 (Exclamation Mark).

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[11]

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1]

-

Stability: The compound is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents.[6]

References

- MySkinRecipes. (n.d.). This compound.

- AbacipharmTech. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Guidechem. (n.d.). ethyl 4-amino-2-fluorobenzoate 73792-06-0.

- CymitQuimica. (n.d.). Ethyl 4-amino-2-fluorobenzoate.

- PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.

- Guidechem. (n.d.). ETHYL 4-AMINO-2-FLUOROBENZOATE 73792-06-0 wiki.

- ECHEMI. (n.d.). ETHYL 4-AMINO-2-FLUOROBENZOATE SDS, 73792-06-0 Safety Data Sheets.

- MySkinRecipes. (n.d.). This compound.

- Guidechem. (n.d.). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ.

- Pharmaceutical Research. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved from an independent chemical supplier website.

- PubMed. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

- Pharmaceutical Discovery. (2026). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Retrieved from an independent chemical supplier website.

- Flinn Scientific. (2015). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS).

- Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Ethyl 4-amino-2-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 6. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

Introduction: The Strategic Importance of Ethyl 2-Amino-4-fluorobenzoate in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Ethyl 2-Amino-4-fluorobenzoate

This compound is a pivotal molecular building block in the landscape of pharmaceutical research and development. Its significance lies in the unique combination of a fluorinated aromatic ring, an amine, and an ester functional group. This trifecta of features makes it an invaluable intermediate for constructing complex bioactive molecules with enhanced pharmacological properties.[1] The incorporation of a fluorine atom, in particular, is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target receptor.[2] Consequently, this compound is frequently employed in the synthesis of central nervous system agents, fluorinated benzodiazepines, anti-inflammatory compounds, and other therapeutic agents.[1]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Strategic Synthesis Overview: Two Validated Pathways

The synthesis of this compound can be approached via two principal and well-documented strategies. The choice between these routes often depends on the availability of starting materials, scalability, and desired purity profile.

-

Route A: Fischer Esterification. This is the most direct approach, involving the acid-catalyzed esterification of 2-Amino-4-fluorobenzoic acid with ethanol. It is an equilibrium-driven reaction favored for its simplicity and atom economy.

-

Route B: Reduction of a Nitro Precursor. This multi-step approach begins with the synthesis of Ethyl 4-fluoro-2-nitrobenzoate, followed by the reduction of the nitro group to the corresponding amine. This route can be advantageous when the starting 2-Amino-4-fluorobenzoic acid is less readily available or of lower purity.

The following sections will delve into the technical specifics of each route, providing the necessary details for practical implementation in a research or process development setting.

Route A: Fischer Esterification of 2-Amino-4-fluorobenzoic Acid

The Fischer esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[3][4] This reaction is reversible, and its success hinges on manipulating the reaction equilibrium to favor product formation.[5][6]

The Underlying Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution

The role of the acid catalyst (commonly concentrated sulfuric acid, H₂SO₄) is twofold: it activates the carboxylic acid and acts as a dehydrating agent.[7]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-Amino-4-fluorobenzoic acid. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][8]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Driving the Equilibrium: The Power of Le Chatelier's Principle

To maximize the yield of the ester, the reaction equilibrium must be shifted to the right. This is achieved by:

-

Using an Excess of a Reactant: Typically, ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of ethanol drives the reaction forward.[5][9][10]

-

Removing Water: The water produced during the reaction can be removed, for example, by azeotropic distillation with a suitable solvent (like toluene) using a Dean-Stark apparatus. The sulfuric acid catalyst also aids in sequestering water.[5][6]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a synthesized representation of standard laboratory procedures for this transformation.[11][12]

Materials and Reagents:

-

2-Amino-4-fluorobenzoic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-fluorobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 equivalents, serving as the solvent). Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise to the stirred solution. Caution: The addition of sulfuric acid is exothermic. A precipitate of the aminobenzoic acid salt may form but will redissolve as the reaction progresses.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold water.

-

Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: CO₂ gas evolution will cause frothing.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a solid.

Route B: Reduction of Ethyl 4-fluoro-2-nitrobenzoate

This alternative route involves the initial synthesis of the corresponding nitro compound, Ethyl 4-fluoro-2-nitrobenzoate, followed by its reduction. This pathway is particularly useful if the starting material for Route A is unavailable.

Step 1: Synthesis of Ethyl 4-fluoro-2-nitrobenzoate

The nitro precursor can be synthesized via Fischer esterification of 4-fluoro-2-nitrobenzoic acid with ethanol, using a similar protocol to the one described in Route A.[13]

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective, with the most common being catalytic hydrogenation and the use of a metal in acidic media.[14]

-

Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high yields. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[15][16][17] However, this method requires specialized hydrogenation equipment.

-

Metal/Acid Reduction (e.g., Sn/HCl or SnCl₂/HCl): A classic and robust method that uses a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[18][19] The metal acts as the electron donor to reduce the nitro group. This method is often more accessible in a standard laboratory setting.

The Mechanism of Sn/HCl Reduction

The reduction of a nitro group with tin and HCl proceeds through a series of intermediates:

-

Electron Transfer: The tin metal (Sn) donates electrons to the nitro group in the acidic medium.

-

Intermediate Formation: The nitro group is sequentially reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate.[19]

-

Final Reduction: Further reduction of the hydroxylamine yields the protonated amine (anilinium ion).

-

Neutralization: A final basic work-up is required to deprotonate the anilinium ion and yield the free amine product.[18]

Caption: General workflow for the reduction of a nitroaromatic compound.

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol outlines the reduction using tin(II) chloride, which is often milder and easier to handle than metallic tin.[14]

Materials and Reagents:

-

Ethyl 4-fluoro-2-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Deionized Water

Procedure:

-

Reaction Setup: Dissolve Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (approx. 3-4 eq) in concentrated HCl to the flask.

-

Reaction: Heat the mixture, if necessary, to initiate the reaction (it is often exothermic). Stir vigorously for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up - Quenching and Neutralization: Cool the reaction mixture and carefully basify by adding a cold aqueous solution of NaOH until the pH is strongly basic (pH > 10). This will precipitate tin salts.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin hydroxides, washing the filter cake with the organic solvent used in the reaction.

-

Transfer the filtrate to a separatory funnel. If the reaction was done in ethanol, add an extraction solvent like ethyl acetate. Separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent.

-

Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization as described in Route A.

Product Purification and Characterization

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for use in drug development.

| Technique | Purpose | Expected Outcome |

| Recrystallization | Primary purification method to remove impurities. | Formation of solid crystals of the desired compound. |

| Column Chromatography | Alternative purification for removing closely related impurities. | Isolation of the pure compound from a mixture. |

| Melting Point | To assess purity. | A sharp melting point range is indicative of high purity. |

| ¹H NMR Spectroscopy | To confirm the molecular structure. | Expected signals include aromatic protons, an ethyl group (quartet and triplet), and an amine (-NH₂) singlet. |

| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Will show the expected number of carbon signals, including the carbonyl carbon of the ester. |

| IR Spectroscopy | To identify key functional groups. | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-F stretching. |

| Mass Spectrometry | To determine the molecular weight. | The molecular ion peak should correspond to the calculated molecular weight of C₉H₁₀FNO₂ (183.18 g/mol ). |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses must be conducted with strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

-

Ventilation: All operations should be performed in a well-ventilated fume hood.[20][22]

-

Handling of Reagents:

-

Concentrated Acids (H₂SO₄, HCl): These are highly corrosive and must be handled with extreme care. Always add acid to water/solvent, never the other way around.

-

Tin Compounds: Tin salts can be irritants and sensitizers. Avoid inhalation of dust and skin contact.[23]

-

Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By carefully selecting the synthetic strategy and meticulously controlling the reaction parameters, researchers can reliably and safely produce high-purity this compound, a critical component in the advancement of modern pharmaceutical science.

References

- Illustrated Glossary of Organic Chemistry - Le Ch

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

- Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Video: Esterific

- Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)

- Fischer Esterific

- Nitro Reduction - Common Conditions. [Link]

- What is the purpose of sulfuric acid in a Fischer esterific

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Nitroaromatic Reduction w/Sn - Sciencemadness Discussion Board. [Link]

- Hydrogenation of nitrobenzene a Catalytic performance for the...

- Fischer esterific

- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]

- 4 - Supporting Information - Royal Society of Chemistry. [Link]

- Solved Exp #7: Benzocaine: Acid-C

- US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google P

- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

- EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5 ...

- Catalytic hydrogenation of nitrobenzene over different catalysts.

- Gelder, Elaine A. (2005)

- Ethyl 4-Fluoro-2-nitrobenzo

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

- Fischer–Speier esterific

- Fischer Esterific

- 4 - The Royal Society of Chemistry. [Link]

- 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898) - HMDB. [Link]

- Synthesis of ethyl 4-nitrobenzo

- Synthesis of ethyl 4-amino-2-fluorobenzo

- Supporting information - The Royal Society of Chemistry. [Link]

- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradi

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]

- Ethyl 2-amino-4-fluorobenzo

- Synthetic routes | OCR A-Level Chemistry - Save My Exams. [Link]

- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. [Link]

- ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 6. athabascau.ca [athabascau.ca]

- 7. homework.study.com [homework.study.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]

- 10. Video: Esterification - Prep [jove.com]

- 11. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scirp.org [scirp.org]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. orgosolver.com [orgosolver.com]

- 19. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. dept.harpercollege.edu [dept.harpercollege.edu]

- 23. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

Ethyl 2-Amino-4-fluorobenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-Amino-4-fluorobenzoate

Introduction

This compound is a key chemical intermediate with significant applications in the pharmaceutical and medicinal chemistry sectors.[1] Its fluorinated aromatic structure, combined with amino and ester functional groups, makes it a versatile building block for synthesizing a range of bioactive molecules and active pharmaceutical ingredients (APIs), including anti-inflammatory compounds and agents targeting the central nervous system.[1] The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity in drug candidates.

This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the multi-step synthesis of the crucial precursor, 2-Amino-4-fluorobenzoic acid, followed by a detailed examination of its subsequent esterification. The narrative emphasizes the rationale behind experimental choices, process safety, and validation, reflecting the expertise required for scalable and reproducible chemical synthesis.

Overall Synthesis Strategy

The most common and industrially viable route to this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-Amino-4-fluorobenzoic acid, from a readily available starting material like 4-fluorotoluene. The second stage is the direct esterification of this intermediate with ethanol under acidic conditions.

Caption: High-level workflow for the synthesis of this compound.

Part A: Synthesis of 2-Amino-4-fluorobenzoic Acid

The synthesis of the precursor, 2-Amino-4-fluorobenzoic acid, is a critical multi-step process that demands careful control over reaction conditions to ensure safety and high yield.[2] A common and scalable route begins with 4-fluorotoluene.[3]

Step 1: Nitration of 4-Fluorotoluene

The initial step involves the electrophilic aromatic substitution of 4-fluorotoluene to introduce a nitro group, yielding 4-fluoro-2-nitrotoluene.

-

Causality & Rationale: A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is highly exothermic and requires strict temperature control to prevent thermal runaway and the formation of dinitrated byproducts.[3] Continuous-flow reactors are often recommended at scale to manage heat effectively.[3]

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrotoluene [3]

-

Charge a jacketed glass-lined reactor with 4-fluorotoluene.

-

Cool the reactor to 0-5 °C.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and nitric acid via an addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and water.

-

Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to neutralize residual acid.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 4-fluoro-2-nitrotoluene.

Step 2: Oxidation to 4-Fluoro-2-nitrobenzoic Acid

The methyl group of 4-fluoro-2-nitrotoluene is oxidized to a carboxylic acid.

-

Causality & Rationale: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.[3][4] The reaction is typically performed in an aqueous medium at elevated temperatures. The reaction's endpoint is indicated by the disappearance of the purple permanganate color. This step can also be highly exothermic and may generate manganese dioxide (MnO₂) as a solid byproduct, which needs to be filtered off.[3]

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzoic Acid [3]

-

Charge the reactor with water and 4-fluoro-2-nitrotoluene.

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Slowly add potassium permanganate in portions, ensuring the temperature is maintained between 90-100 °C.

-

After the addition is complete, heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by HPLC).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

To the filtrate, add sodium bisulfite to quench any unreacted permanganate.

-

Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation, then filter the solid, wash with cold water, and dry under vacuum to yield 4-fluoro-2-nitrobenzoic acid.

| Parameter | Condition |

| Starting Material | 4-Fluoro-2-nitrotoluene |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Solvent | Water |

| Temperature | 90-100 °C, then reflux |

| Work-up | Filtration, Acidification (HCl) |

| Typical Purity | >98% (HPLC) |

| Melting Point | 140-145 °C |

| Table 1: Summary of Reaction Conditions for Oxidation.[3] |

Step 3: Reduction to 2-Amino-4-fluorobenzoic Acid

The final step in the precursor synthesis is the reduction of the nitro group of 4-fluoro-2-nitrobenzoic acid to an amino group.

-

Causality & Rationale: Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and cleaner reaction profile compared to methods like iron powder reduction.[3][5] A noble metal catalyst, typically Palladium on carbon (Pd/C), is used. The reaction involves flammable hydrogen gas under pressure and a pyrophoric catalyst, necessitating an inert atmosphere during handling and a pressure-rated reactor.[3]

Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzoic Acid [3]

-

Charge a pressure-rated hydrogenation reactor with 4-fluoro-2-nitrobenzoic acid, a suitable solvent (e.g., ethanol or methanol), and the Pd/C catalyst under a nitrogen atmosphere.

-

Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 2-10 atm).

-

Heat the reaction mixture to 40-60 °C with efficient stirring.

-

Monitor the reaction progress by hydrogen uptake and HPLC analysis, typically complete in 4-8 hours.

-

After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a bed of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Amino-4-fluorobenzoic acid.

Part B: Fischer Esterification

With the precursor in hand, the final step is a classic Fischer esterification to form the target molecule. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6]

Mechanism and Scientific Principles

The Fischer esterification mechanism proceeds via several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[6][7]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated by a base (like HSO₄⁻ or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

-

Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing water as it forms.[6][8]

-

Role of the Amino Group: The presence of the basic amino group on the aromatic ring complicates the catalysis. The amino group will be protonated by the strong acid catalyst.[7][9] Therefore, the acid is not truly catalytic and must be used in at least a stoichiometric amount to ensure enough free acid is available to catalyze the esterification reaction itself.[7]

Caption: Key stages of the Fischer Esterification mechanism.

Detailed Experimental Protocol

This protocol is analogous to the synthesis of similar aminobenzoates like benzocaine.[7][10]

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4-fluorobenzoic acid (1.0 eq) and absolute ethanol (10-20 eq). Ethanol serves as both reactant and solvent.

-

Stir the mixture until the solid is fully suspended.

-

Slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) to the stirring mixture. A precipitate of the ammonium salt may form.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction proceeds.

-

Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.

-

Once complete, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water (approx. 3 volumes relative to the ethanol used).

-

Slowly neutralize the acidic solution by adding a 10% aqueous sodium carbonate (Na₂CO₃) solution dropwise with stirring until the pH is approximately 8. Vigorous gas (CO₂) evolution will occur.

-

The product, this compound, will precipitate as a solid.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with several portions of cold water to remove inorganic salts.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol-hexane.[11]

| Parameter | Condition |

| Reactants | 2-Amino-4-fluorobenzoic Acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Ethanol (in excess) |

| Temperature | Reflux (~78 °C) |

| Work-up | Neutralization (Na₂CO₃), Precipitation |

| Purification | Recrystallization |

| Table 2: Summary of Conditions for Fischer Esterification. |

References

- BenchChem (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.

- Ningbo Inno Pharmachem Co., Ltd. (2025). The Synthesis of 2-Amino-4-fluorobenzoic Acid: A Crucial Step in API Production.